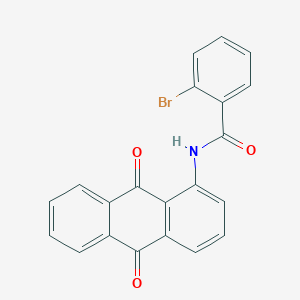![molecular formula C17H15BrN4O3S B11649706 3-(5-bromo-2-thienyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649706.png)
3-(5-bromo-2-thienyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Condensation Reaction: The final step involves the condensation of the bromo-thienyl pyrazole derivative with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and pyrazole rings.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Substituted thienyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential medicinal applications are of particular interest. Studies have explored its efficacy as an anticancer agent, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes like topoisomerases or kinases, disrupting DNA replication and cell division. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-4-carbohydrazide
- 3-(5-chloro-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazone
Uniqueness
The uniqueness of 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns due to the presence of the bromo and dimethoxyphenyl groups.
This detailed overview provides a comprehensive understanding of 3-(5-bromo-2-thienyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H15BrN4O3S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O3S/c1-24-13-4-3-10(7-14(13)25-2)9-19-22-17(23)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-9+ |
InChI Key |
QDHHALQEIICVRI-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate](/img/structure/B11649629.png)
![4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11649631.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11649632.png)
![N-[4-({(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11649636.png)
![4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11649641.png)
![5-{[3-(dimethylamino)propyl]carbamoyl}-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11649659.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B11649661.png)
![4,5-bis(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11649662.png)
![Ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11649663.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B11649668.png)

![ethyl 2-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11649689.png)
![9-Methoxy-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11649692.png)
![(6Z)-6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649696.png)
